molecular formula C20H22FNO2 B5881644 1-(3,5-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-(3,5-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B5881644
M. Wt: 327.4 g/mol
InChI Key: NJURGPKKWIJLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (commonly known as 2C-H) is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity as a research chemical due to its unique properties.

Mechanism of Action

The mechanism of action of 2C-H involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This results in the modulation of neurotransmitter release, particularly dopamine and serotonin, which are responsible for regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are complex and depend on several factors such as dose, route of administration, and individual variability. Some of the reported effects include changes in perception, mood, and thought processes, as well as alterations in the cardiovascular and respiratory systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2C-H in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, the use of 2C-H in lab experiments is also limited by its potential toxicity and the lack of data on its long-term effects.

Future Directions

There are several future directions for research on 2C-H. One area of interest is the development of novel therapeutic agents based on its structure and mechanism of action. Another area of research is the investigation of the long-term effects of 2C-H on the brain and other organs, as well as its potential for abuse and addiction. Additionally, more studies are needed to elucidate the role of the 5-HT2A receptor in various physiological and pathological conditions, and how 2C-H can be used as a tool to study this receptor.

Synthesis Methods

The synthesis of 2C-H involves the reaction between 2,5-dimethoxybenzaldehyde and 4-fluoro-β-nitrostyrene, followed by reduction using sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

2C-H has been used extensively in scientific research due to its unique properties. It is a potent agonist of the serotonin receptor 5-HT2A, which plays a crucial role in regulating mood, cognition, and perception. As such, 2C-H has been studied for its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-23-19-11-15(12-20(13-19)24-2)14-22-9-7-17(8-10-22)16-3-5-18(21)6-4-16/h3-7,11-13H,8-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJURGPKKWIJLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,5-Dimethoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

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